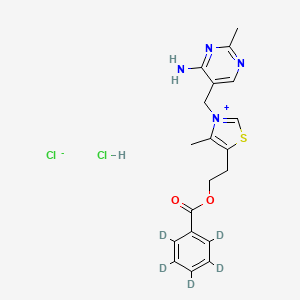

Thiamine Benzoate-d5 Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El benzoato de tiamina-d5 (clorhidrato) es una forma deuterada del clorhidrato de benzoato de tiamina. La tiamina, también conocida como vitamina B1, es un nutriente esencial que juega un papel crucial en el metabolismo energético y el correcto funcionamiento del sistema nervioso. La forma deuterada, benzoato de tiamina-d5 (clorhidrato), se utiliza a menudo en la investigación científica para estudiar la farmacocinética y las vías metabólicas de la tiamina debido a su estabilidad y trazabilidad.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del benzoato de tiamina-d5 (clorhidrato) típicamente implica la deuteración del benzoato de tiamina. Este proceso se puede lograr a través de varios métodos, incluyendo el uso de reactivos o solventes deuterados. Las condiciones de reacción a menudo requieren un entorno controlado para garantizar la incorporación de átomos de deuterio en la molécula de tiamina. Los reactivos comunes utilizados en la síntesis incluyen ácido benzoico deuterado y ácido clorhídrico deuterado.

Métodos de producción industrial

La producción industrial del benzoato de tiamina-d5 (clorhidrato) involucra la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso incluye el uso de cromatografía líquida de alta resolución (HPLC) para purificar el producto final y garantizar su calidad. Los métodos de producción están diseñados para ser rentables y escalables para satisfacer las demandas de la investigación científica y las aplicaciones farmacéuticas.

Análisis De Reacciones Químicas

Tipos de reacciones

El benzoato de tiamina-d5 (clorhidrato) se somete a varias reacciones químicas, que incluyen:

Oxidación: La tiamina se puede oxidar para formar tiocroma, un compuesto fluorescente.

Reducción: La tiamina se puede reducir para formar dihidrotiamina.

Sustitución: La tiamina puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo de tiazol.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ferricianuro de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio.

Sustitución: Se emplean nucleófilos como iones hidróxido o aminas en condiciones básicas.

Productos principales

Oxidación: Tiocroma

Reducción: Dihidrotiamina

Sustitución: Varios derivados de tiamina sustituidos

Aplicaciones Científicas De Investigación

El benzoato de tiamina-d5 (clorhidrato) tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como trazador en estudios del metabolismo y las vías de degradación de la tiamina.

Biología: Se emplea en la investigación sobre el papel de la tiamina en los procesos celulares y sus mecanismos de transporte.

Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de afecciones relacionadas con la deficiencia de tiamina, como el beriberi y el síndrome de Wernicke-Korsakoff.

Industria: Se utiliza en el desarrollo de productos alimenticios fortificados y suplementos dietéticos para garantizar una ingesta adecuada de tiamina.

Mecanismo De Acción

El benzoato de tiamina-d5 (clorhidrato) ejerce sus efectos a través de su conversión en difosfato de tiamina (ThDP), una forma coenzimática activa. ThDP es esencial para la actividad catalítica de varias enzimas involucradas en el metabolismo de los carbohidratos, incluidas la piruvato deshidrogenasa y la alfa-cetoglutarato deshidrogenasa. Estas enzimas juegan un papel crítico en el ciclo de Krebs, facilitando la producción de ATP, la principal moneda energética de la célula. Además, la tiamina tiene funciones no coenzimáticas, como la modulación de la liberación de neurotransmisores y la protección contra el estrés oxidativo.

Comparación Con Compuestos Similares

Compuestos similares

- Clorhidrato de tiamina

- Mononitrato de tiamina

- Benfotiamina

- O,S-dibenzoiltiamina

Singularidad

El benzoato de tiamina-d5 (clorhidrato) es único debido a su naturaleza deuterada, que proporciona mayor estabilidad y trazabilidad en estudios metabólicos. A diferencia de otros derivados de tiamina, la forma deuterada permite un seguimiento preciso del destino metabólico de la tiamina utilizando técnicas como la espectrometría de masas. Esto lo convierte en una herramienta invaluable en la investigación farmacocinética y farmacodinámica.

Propiedades

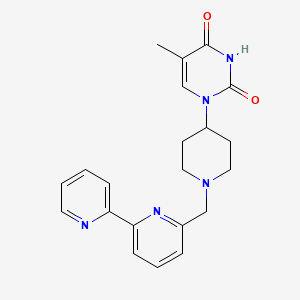

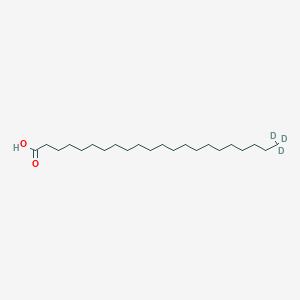

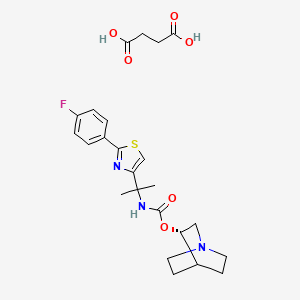

Fórmula molecular |

C19H22Cl2N4O2S |

|---|---|

Peso molecular |

446.4 g/mol |

Nombre IUPAC |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl 2,3,4,5,6-pentadeuteriobenzoate;chloride;hydrochloride |

InChI |

InChI=1S/C19H21N4O2S.2ClH/c1-13-17(8-9-25-19(24)15-6-4-3-5-7-15)26-12-23(13)11-16-10-21-14(2)22-18(16)20;;/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22);2*1H/q+1;;/p-1/i3D,4D,5D,6D,7D;; |

Clave InChI |

VVIAAKNVDRRCLK-HNXNXGHXSA-M |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)OCCC2=C([N+](=CS2)CC3=CN=C(N=C3N)C)C)[2H])[2H].Cl.[Cl-] |

SMILES canónico |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)C3=CC=CC=C3.Cl.[Cl-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![acetic acid;(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B12419549.png)